1-Boc-4-(2,4-difluorophenyl)-4-hydroxypiperidine 1-Boc-4-(2,4-difluorophenyl)-4-hydroxypiperidine
Brand Name: Vulcanchem
CAS No.: 941711-19-9
VCID: VC3275288
InChI: InChI=1S/C16H21F2NO3/c1-15(2,3)22-14(20)19-8-6-16(21,7-9-19)12-5-4-11(17)10-13(12)18/h4-5,10,21H,6-9H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)(C2=C(C=C(C=C2)F)F)O
Molecular Formula: C16H21F2NO3
Molecular Weight: 313.34 g/mol

1-Boc-4-(2,4-difluorophenyl)-4-hydroxypiperidine

CAS No.: 941711-19-9

Cat. No.: VC3275288

Molecular Formula: C16H21F2NO3

Molecular Weight: 313.34 g/mol

* For research use only. Not for human or veterinary use.

1-Boc-4-(2,4-difluorophenyl)-4-hydroxypiperidine - 941711-19-9

Specification

CAS No. 941711-19-9
Molecular Formula C16H21F2NO3
Molecular Weight 313.34 g/mol
IUPAC Name tert-butyl 4-(2,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate
Standard InChI InChI=1S/C16H21F2NO3/c1-15(2,3)22-14(20)19-8-6-16(21,7-9-19)12-5-4-11(17)10-13(12)18/h4-5,10,21H,6-9H2,1-3H3
Standard InChI Key BMLLANIYQXGZFE-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)(C2=C(C=C(C=C2)F)F)O
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)(C2=C(C=C(C=C2)F)F)O

Introduction

1-Boc-4-(2,4-difluorophenyl)-4-hydroxypiperidine is a complex organic compound belonging to the class of piperidine derivatives. It features a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl functional group, and a difluorophenyl substituent. This compound is of significant interest in medicinal chemistry and organic synthesis due to its potential applications in drug development.

Synthesis and Preparation

The synthesis of 1-Boc-4-(2,4-difluorophenyl)-4-hydroxypiperidine typically involves several key steps, starting with materials such as 4-piperidone. The introduction of the Boc group and the difluorophenyl moiety requires controlled conditions, including temperature management and pH adjustments, to ensure high yields and purity. Common solvents used in these reactions include dichloromethane and methanol for extraction and purification stages.

Applications in Medicinal Chemistry

Piperidine derivatives, including 1-Boc-4-(2,4-difluorophenyl)-4-hydroxypiperidine, are of interest in drug development due to their potential biological activities. These compounds often exhibit activity against various biological pathways, making them candidates for treating conditions such as cancer or neurological disorders. The presence of the hydroxyl group enhances hydrogen bonding capabilities, which may influence binding affinity to specific biological targets.

Chemical Reactions and Interactions

1-Boc-4-(2,4-difluorophenyl)-4-hydroxypiperidine can undergo various chemical reactions, including deprotection with acids like hydrochloric acid and oxidation with agents such as potassium permanganate. These reactions are crucial for modifying the compound's structure to suit specific applications in medicinal chemistry.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator